![molecular formula C15H11NO3 B10842753 3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol is a heterocyclic compound that features an isoxazole ring fused with a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both phenolic and isoxazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol typically involves the formation of the isoxazole ring followed by the introduction of the phenol group. One common method is the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. For example, the use of microwave irradiation in the presence of a suitable catalyst can facilitate the cyclization process, leading to higher efficiency and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Isoxazolines.
Substitution: Halogenated phenols.
Scientific Research Applications
3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of liquid crystal materials and organic semiconductors
Mechanism of Action
The mechanism of action of 3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the isoxazole ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)isoxazole
- 5-(4-hydroxyphenyl)-3-isoxazolemethanol
Uniqueness
3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol is unique due to the specific positioning of the hydroxyphenyl group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antioxidant and antimicrobial properties due to the synergistic effects of the phenolic and isoxazole moieties .
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C15H11NO3/c17-12-6-4-10(5-7-12)14-9-15(19-16-14)11-2-1-3-13(18)8-11/h1-9,17-18H |
InChI Key |
ZYSCCHLCNRGGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


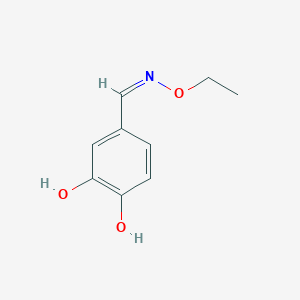
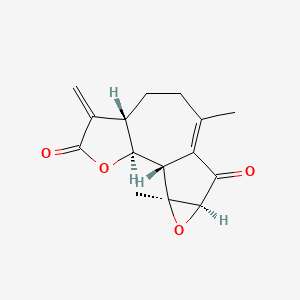
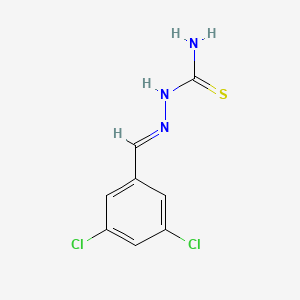
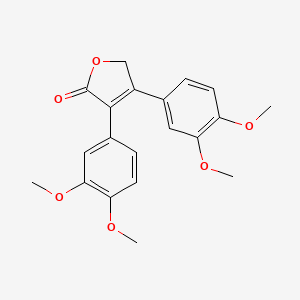
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
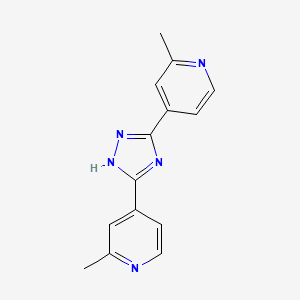
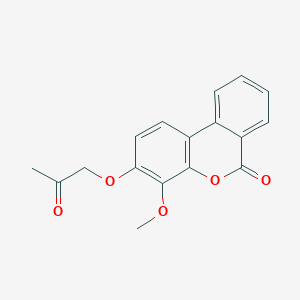
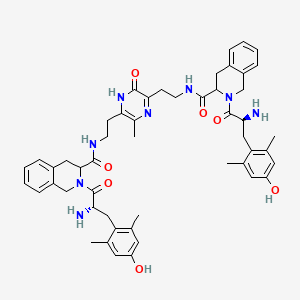
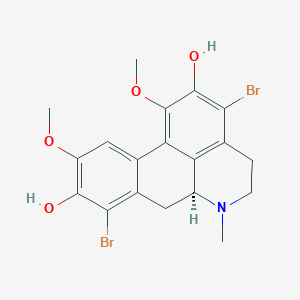
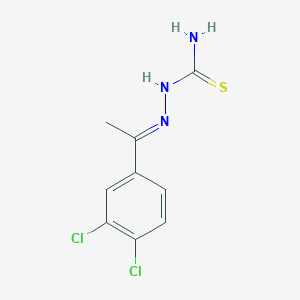
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
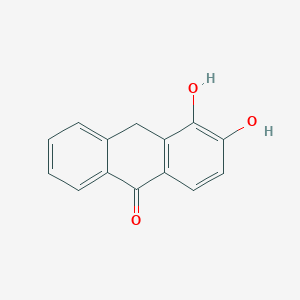
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
